4-Nitro-D-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

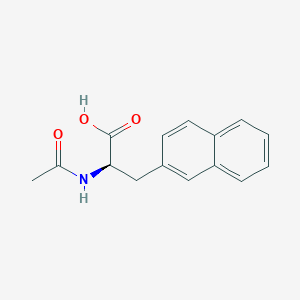

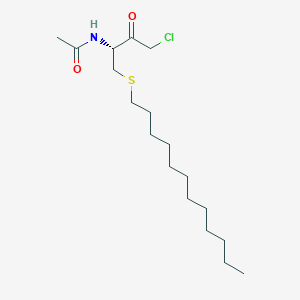

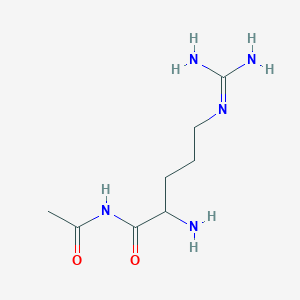

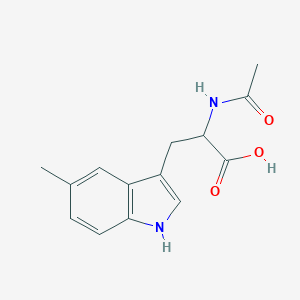

4-Nitro-D-phenylalanine is an amino acid derivative characterized by the presence of a nitro group (-NO2) attached to the phenyl ring of phenylalanine. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, 4-Nitro-L-phenylalanine. The compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties .

Mechanism of Action

Target of Action

4-Nitro-D-phenylalanine, also known as H-D-Phe(4-NO2)-OH, is a derivative of the essential amino acid phenylalanine Phenylalanine and its derivatives are known to interact with various enzymes and receptors, including kynurenine–oxoglutarate transaminase 1 and corticoliberin .

Mode of Action

It’s known that phenylalanine and its derivatives can influence the synthesis of several neurotransmitters, such as dopamine and norepinephrine

Biochemical Pathways

Phenylalanine is involved in the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It’s plausible that this compound could influence these pathways, but more research is needed to confirm this.

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of many compounds . Additionally, the presence of other molecules, such as metal ions, could potentially interact with the nitro group in this compound, altering its action .

Biochemical Analysis

Biochemical Properties

4-Nitro-D-phenylalanine participates in biochemical reactions similar to its parent compound, phenylalanine . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL), which is involved in the conversion of phenylalanine to trans-cinnamate . The nitro group in this compound could potentially alter these interactions, affecting the activity of the enzymes and the overall biochemical pathway .

Cellular Effects

They can affect cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that this compound could have similar effects, potentially influencing cellular processes in unique ways due to the presence of the nitro group .

Molecular Mechanism

The nitro group in this compound could potentially alter this process, affecting the synthesis of these neurotransmitters and other downstream molecules .

Dosage Effects in Animal Models

Studies on phenylalanine have shown that high levels of this amino acid can impair mitochondrial bioenergetics and induce apoptosis . It’s plausible that this compound could have similar effects, potentially varying with dosage .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as phenylalanine . Phenylalanine is converted into tyrosine, which is then used in the synthesis of neurotransmitters and other important molecules . The presence of the nitro group in this compound could potentially affect these metabolic pathways .

Transport and Distribution

The nitro group in this compound could potentially affect its transport and distribution .

Subcellular Localization

Studies on phenylalanine ammonia-lyases (PALs), enzymes that interact with phenylalanine, have shown that they can be localized in both the cytosol and endomembranes . It’s plausible that this compound could have a similar localization pattern .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-D-phenylalanine typically involves the nitration of D-phenylalanine. One common method includes the reaction of D-phenylalanine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the para position of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-D-phenylalanine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.

Major Products Formed

Reduction: 4-Amino-D-phenylalanine.

Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-D-phenylalanine has several scientific research applications:

Chemistry: Used as a building block in peptide synthesis and as a precursor for other functionalized amino acids.

Biology: Studied for its role in protein engineering and enzyme inhibition.

Medicine: Investigated for potential therapeutic applications, including as a component in drug design.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

4-Nitro-L-phenylalanine: The enantiomer of 4-Nitro-D-phenylalanine, differing in its three-dimensional arrangement.

4-Amino-D-phenylalanine: The reduced form of this compound.

D-Phenylalanine: The parent compound without the nitro group.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in stereoselective synthesis and studies involving enantiomeric interactions .

Properties

CAS No. |

56613-61-7 |

|---|---|

Molecular Formula |

C9H10N2O4 |

Molecular Weight |

210.19 g/mol |

IUPAC Name |

(2R)-2-azaniumyl-3-(4-nitrophenyl)propanoate |

InChI |

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 |

InChI Key |

GTVVZTAFGPQSPC-MRVPVSSYSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)[O-])[NH3+])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])[N+](=O)[O-] |

Synonyms |

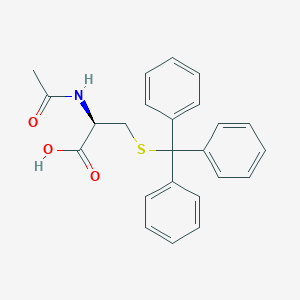

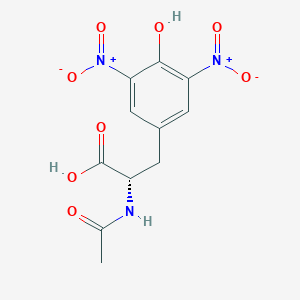

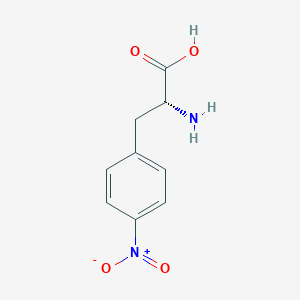

BOC-CIT-ONP; 56612-88-5; C17H24N4O7; 6292AH; ZINC71788014; Boc-L-Citrulline4-nitrophenylester; AM003430; 4-NITROPHENYL(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-(CARBAMOYLAMINO)PENTANOATE |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.